molecular formula C8H8N2O4 B3320730 Ethyl 4-nitropyridine-2-carboxylate CAS No. 1261269-59-3

Ethyl 4-nitropyridine-2-carboxylate

Cat. No.: B3320730
CAS No.: 1261269-59-3
M. Wt: 196.16 g/mol
InChI Key: BLXXBYKXKDKFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-nitropyridine-2-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a nitro group at the 4-position and an ethyl ester moiety at the 2-position. Its molecular formula is C₈H₈N₂O₄, with a molecular weight of 196.16 g/mol. The nitro group at position 4 confers strong electron-withdrawing effects, influencing the compound’s reactivity and stability. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a precursor for functionalized pyridine derivatives due to its ability to undergo nucleophilic substitution and reduction reactions .

Properties

IUPAC Name

ethyl 4-nitropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-5-6(10(12)13)3-4-9-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXXBYKXKDKFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704824
Record name Ethyl 4-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261269-59-3
Record name Ethyl 4-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-nitropyridine-2-carboxylate typically involves the nitration of pyridine derivatives followed by esterification. One common method involves the reaction of 4-nitropyridine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Ethyl 4-aminopyridine-2-carboxylate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-nitropyridine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-nitropyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. This compound can also act as a nucleophile in substitution reactions, allowing it to form covalent bonds with electrophilic centers in other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl 4-nitropyridine-2-carboxylate, the following structurally related compounds are analyzed:

Ethyl 3-Nitropyridine-2-Carboxylate

  • Structure : Nitro group at position 3 (vs. position 4 in the target compound).
  • Molecular Formula : C₈H₈N₂O₄ (identical to the target compound).
  • Key Differences :
    • The nitro group’s position alters electronic distribution, making the 3-nitro derivative less reactive toward nucleophilic aromatic substitution compared to the 4-nitro isomer.
    • Reported applications include intermediates in antiviral drug synthesis .

Ethyl 3-Chloropyridazine-4-Carboxylate

  • Structure : Chlorine substituent at position 3 on a pyridazine ring (a diazine analog of pyridine).
  • Molecular Formula : C₇H₇ClN₂O₂ (MW: 186.6 g/mol).
  • The chlorine substituent enables different reaction pathways, such as Suzuki coupling .

Ethyl-2-Trifluoromethyl-4-(2-Nitrophenyl)-5-Pyrimidine Carboxylate

  • Structure : Pyrimidine ring with trifluoromethyl and 2-nitrophenyl groups.
  • Molecular Formula : C₁₄H₁₀F₃N₃O₄ (MW: 341.25 g/mol).
  • Key Differences :
    • The trifluoromethyl group enhances lipophilicity, while the nitrophenyl moiety introduces steric bulk, limiting solubility in polar solvents.
    • Used in agrochemical research for its stability under acidic conditions .

Ethyl Piperidine-4-Carboxylate

  • Structure : Saturated piperidine ring with an ester group.
  • Molecular Formula: C₈H₁₅NO₂ (MW: 157.21 g/mol).
  • Key Differences :
    • Lack of aromaticity reduces conjugation effects, making it less reactive in electrophilic substitutions.
    • Common in peptide mimetics and CNS drug synthesis .

Comparative Data Table

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Pyridine 4-NO₂, 2-COOEt C₈H₈N₂O₄ 196.16 Pharmaceutical intermediates
Ethyl 3-nitropyridine-2-carboxylate Pyridine 3-NO₂, 2-COOEt C₈H₈N₂O₄ 196.16 Antiviral precursors
Ethyl 3-chloropyridazine-4-carboxylate Pyridazine 3-Cl, 4-COOEt C₇H₇ClN₂O₂ 186.6 Cross-coupling reactions
Ethyl-2-trifluoromethyl-4-(2-nitrophenyl)-5-pyrimidine carboxylate Pyrimidine 2-CF₃, 4-(2-NO₂C₆H₄), 5-COOEt C₁₄H₁₀F₃N₃O₄ 341.25 Agrochemicals
Ethyl piperidine-4-carboxylate Piperidine 4-COOEt C₈H₁₅NO₂ 157.21 Peptide mimetics

Research Findings and Functional Insights

  • Electronic Effects : The 4-nitro group in the target compound enhances electrophilicity at the pyridine ring’s adjacent positions, facilitating reactions like amination or halogenation. In contrast, 3-nitro isomers (e.g., ) exhibit diminished reactivity due to less effective resonance stabilization .
  • Solubility and Stability : Pyridazine and pyrimidine derivatives (e.g., ) generally exhibit lower solubility in organic solvents compared to pyridine analogs, attributed to increased polarity.
  • Synthetic Utility : Piperidine-based esters () are preferred in CNS drug design for their conformational flexibility, whereas aromatic esters like the target compound are prioritized in planar heterocycle synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-nitropyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-nitropyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.